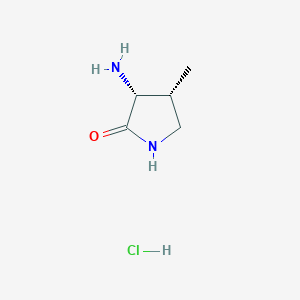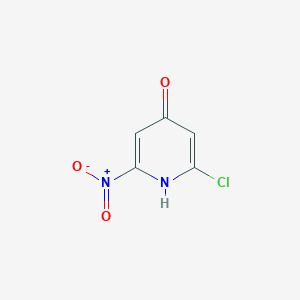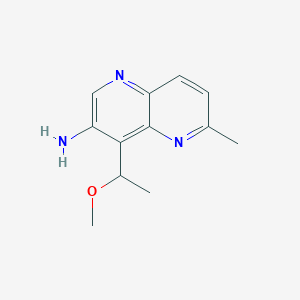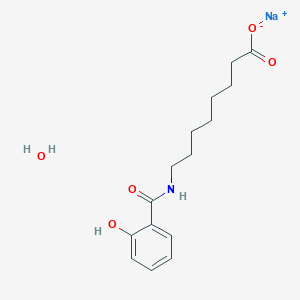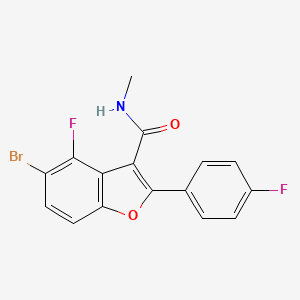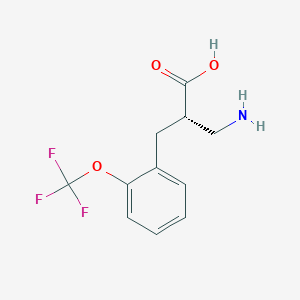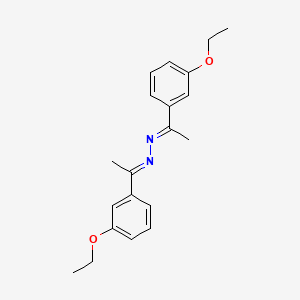
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine is an organic compound with the molecular formula C20H24N2O2 This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group bonded to two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine can be synthesized through the condensation reaction between 3-ethoxyacetophenone and hydrazine hydrate. The reaction typically involves the following steps:
- Dissolve 3-ethoxyacetophenone in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of azines or other nitrogen-containing heterocycles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form coordination complexes with metal ions.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.
Analytical Chemistry: The compound is employed as a reagent in the detection and quantification of metal ions in various samples.
Biological Studies: Research on its biological activity includes studies on its interaction with enzymes and proteins, which can provide insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its hydrazone functional group can interact with enzymes, potentially inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(1-(3-methoxyphenyl)ethylidene)hydrazine: Similar structure with a methoxy group instead of an ethoxy group.
1,2-Bis(1-(4-ethoxyphenyl)ethylidene)hydrazine: Similar structure with the ethoxy group in the para position.
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine: Similar structure with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of ethoxy groups in the meta position, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can affect its ability to form coordination complexes and interact with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(E)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15+,22-16+ |
InChI-Schlüssel |
BWKPXBSWUJXJIT-YHARCJFQSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C2=CC(=CC=C2)OCC)\C)/C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


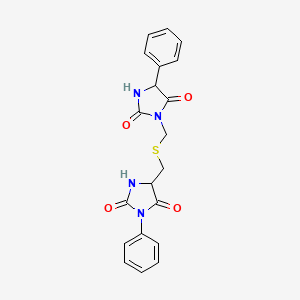

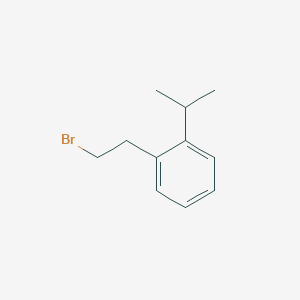
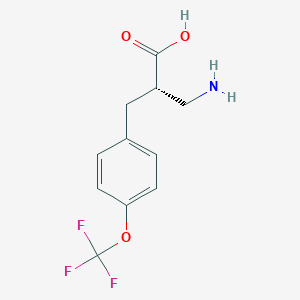
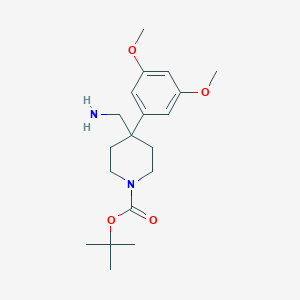
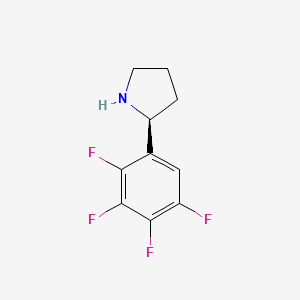
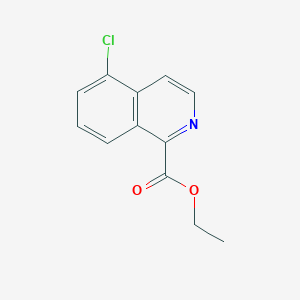
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
